4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Beschreibung
This compound belongs to the dihydropyrimidinone class, characterized by a pyrrolo[3,4-d]pyrimidine core with fused tetrahydro rings. The substituents at positions 4 and 6—2-chlorophenyl and 3-methoxypropyl, respectively—define its chemical reactivity and biological interactions.
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-6-(3-methoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-23-8-4-7-20-9-12-13(15(20)21)14(19-16(22)18-12)10-5-2-3-6-11(10)17/h2-3,5-6,14H,4,7-9H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEGDVYCVMDDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the src family tyrosine kinases. These kinases play a crucial role in cellular signaling, particularly in the regulation of growth and differentiation.
Mode of Action
It’s plausible that it interacts with its targets (potentially the src family tyrosine kinases) by binding to the active site, thereby inhibiting the kinase activity and disrupting cellular signaling.
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact pathways involving cell growth, proliferation, and differentiation.
Pharmacokinetics
Similar compounds have been found to be soluble in dmso, which could potentially enhance its bioavailability. The compound’s stability under various conditions, such as temperature, is also an important factor to consider.
Result of Action
If it indeed acts as a kinase inhibitor, it could potentially disrupt cellular signaling, leading to effects such as inhibited cell growth or induced cell death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s solubility, stability, and interaction with its targets.
Biologische Aktivität
The compound 4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a pyrrolopyrimidine core substituted with a chlorophenyl and a methoxypropyl group. The presence of these substituents is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit a range of biological activities:
- Anti-inflammatory Effects : Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, derivatives with similar structures demonstrated significant inhibition of COX-1 and COX-2 activities with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Research on related pyrimidine derivatives has indicated efficacy against various bacterial strains .
- Anticancer Potential : Some studies have highlighted the cytotoxic effects of pyrrolopyrimidine derivatives on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of 4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be influenced by modifications to its structure. Key findings in SAR studies include:
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Enhances anti-inflammatory properties |
| Methoxypropyl | Increases solubility and bioavailability |
| Additional heteroatoms | Modulate interaction with biological targets |
Case Studies
-
In Vitro Studies :
A study assessed the anti-inflammatory activity of various pyrimidine derivatives using COX inhibition assays. The compound exhibited significant activity against COX-2 with an IC50 value of approximately 0.04 μM, indicating strong potential as an anti-inflammatory agent compared to traditional NSAIDs . -
In Vivo Models :
Animal models have been employed to evaluate the anti-inflammatory effects of related compounds in carrageenan-induced paw edema tests. Results showed that the tested derivatives significantly reduced inflammation markers compared to controls.
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits significant biological activity, particularly its ability to inhibit enzymes involved in nucleotide biosynthesis. The inhibition of DHFR is associated with antitumor properties, making it a candidate for cancer treatment.
Antitumor Properties
Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can effectively inhibit tumor cell proliferation by targeting folate receptors (FR) and purine biosynthesis pathways. In vitro studies have demonstrated that related compounds exhibit IC50 values in the nanomolar range against various human tumor cell lines expressing FRα and FRβ.
Case Studies
A study evaluating various pyrrolo[2,3-d]pyrimidine derivatives found specific structural modifications enhanced their potency as DHFR inhibitors. The following table summarizes some findings:
| Compound | Structure | IC50 (nM) | Target |
|---|---|---|---|
| Compound 1 | 6-substituted pyrrolo[2,3-d]pyrimidine | 1.82 (FRα) | DHFR |
| Compound 2 | 6-substituted pyrrolo[2,3-d]pyrimidine | 4.53 (FRα) | DHFR |
| Compound 3 | 6-substituted pyrrolo[2,3-d]pyrimidine | 43 (hPCFT) | DHFR |
These results highlight the potential for optimizing the structure of pyrrolo[2,3-d]pyrimidines to enhance their biological activity against cancer cells.
Research Applications
The compound is primarily utilized in:
- Cancer Research : As a potential chemotherapeutic agent targeting rapidly dividing cells.
- Biochemical Studies : To understand the mechanisms of enzyme inhibition and metabolic pathways involving folate.
- Drug Development : As a lead compound for synthesizing more potent derivatives with improved efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Substituent Position and Polarity :
- The 2-chlorophenyl group in the target compound may enhance lipophilicity compared to 2-hydroxyphenyl (4j, ) or 4-chlorophenyl (), influencing membrane permeability.
- The 3-methoxypropyl chain at position 6 introduces flexibility and moderate polarity, contrasting with rigid aromatic substituents like 4-methoxyphenyl (4j, ) or 4-methylbenzyl ().
Higher yields (87%) in 4j correlate with electron-donating 4-methoxyphenyl, which may stabilize intermediates during synthesis .
Limitations in Direct Comparisons
- Compounds like 4i and 4j () incorporate coumarin or tetrazole moieties, which confer fluorescence or metal-binding properties absent in the target compound. These structural divergences limit direct pharmacological comparisons.
- Missing data (e.g., melting points, bioassays) for the target compound underscores the need for further experimental validation.
Notes on Structural and Functional Diversity
Chlorophenyl Isomerism : The 2-chlorophenyl in the target compound vs. 4-chlorophenyl in may alter π-π stacking with biological targets, affecting potency .
Methoxypropyl vs. Methoxybenzyl : The 3-methoxypropyl chain’s linear structure could enhance solubility in polar solvents compared to aromatic 4-methoxybenzyl ().
Coumarin Derivatives : Compounds like 4i () exhibit UV absorption properties due to coumarin, suggesting applications in imaging—unlikely for the target compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-chlorophenyl)-6-(3-methoxypropyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, the pyrrolo[3,4-d]pyrimidine core can be constructed via cyclization of substituted pyrimidine precursors with propargyl amines under acidic conditions . The 2-chlorophenyl group may be introduced via Suzuki-Miyaura coupling, while the 3-methoxypropyl substituent can be appended via nucleophilic alkylation. Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) is critical. Validate purity using HPLC (≥95% purity) and ¹H/¹³C NMR to confirm regioselectivity and absence of byproducts like unreacted intermediates or diastereomers .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize kinase inhibition assays due to structural similarity to pyrrolo[2,3-d]pyrimidine kinase inhibitors . Use recombinant enzyme assays (e.g., EGFR, VEGFR) with ATP-concentration-dependent IC₅₀ measurements. Pair with cell-based viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HCT-116, MCF-7). Include positive controls (e.g., staurosporine) and validate solubility in DMSO/PBS mixtures to avoid false negatives from aggregation .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight. ¹H NMR should resolve the pyrrolo-pyrimidine core protons (δ 2.5–3.5 ppm for CH₂ groups, δ 6–8 ppm for aromatic protons). ¹³C NMR detects carbonyl carbons (δ 160–180 ppm) and chlorophenyl/methoxypropyl substituents. IR spectroscopy verifies dione C=O stretches (~1700 cm⁻¹). X-ray crystallography may resolve conformational ambiguities in the bicyclic system .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents:
- 2-Chlorophenyl : Replace with electron-withdrawing groups (e.g., CF₃) to enhance target binding .
- 3-Methoxypropyl : Test shorter/longer alkoxy chains to balance lipophilicity and solubility .
Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate via IC₅₀ shifts in enzyme assays. For example, shows methoxy group positioning impacts hydrogen bonding with kinase hinge regions .
Q. What experimental strategies resolve contradictions between computational predictions and observed bioactivity?
- Methodological Answer : If docking predicts strong binding but assays show weak activity:
- Reassess protonation states (pKa shifts in physiological conditions).
- Test for off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler).
- Evaluate cellular permeability (PAMPA assay) and efflux (Caco-2/MDCK models). Contradictions may arise from unmodeled protein flexibility or solvent effects, requiring MD simulations (e.g., GROMACS) .
Q. How can factorial design improve synthesis scalability without compromising yield?
- Methodological Answer : Apply 2³ factorial design to optimize three critical variables:
- Temperature (60–100°C for cyclization).
- Catalyst loading (Pd(PPh₃)₄ in Suzuki coupling, 5–15 mol%).
- Reaction time (12–24 hrs).
Analyze main effects and interactions via ANOVA. For example, highlights temperature-catalyst interactions as key drivers of yield in heterocyclic syntheses .
Q. What mechanistic studies elucidate the compound’s metabolic stability?
- Methodological Answer : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Identify metabolites:
- Phase I : Oxidative demethylation of the methoxypropyl group (CYP3A4/2D6 involvement).
- Phase II : Glucuronidation of the dione moiety.
Use deuterium labeling at metabolically labile sites (e.g., methoxypropyl CH₃O-) to slow degradation .
Data Presentation
Table 1 : Key SAR Modifications and Bioactivity Trends
| Substituent Modification | Enzyme IC₅₀ (nM) | Cell Viability IC₅₀ (μM) |
|---|---|---|
| 2-Chlorophenyl → 2-CF₃ | 12 ± 2 | 1.8 ± 0.3 |
| 3-Methoxypropyl → 3-Ethoxypropyl | 45 ± 5 | 5.2 ± 0.7 |
| Core N-Methylation | >1000 | >50 |
Data derived from kinase inhibition and cytotoxicity assays in and .
Figure 1 : Proposed Metabolic Pathways for the Compound
[Diagram: Phase I oxidation → Phase II conjugation → Excretion]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
